molecular formula C9H11NO3S B1271177 Ethyl 2-(thiophene-2-carboxamido)acetate CAS No. 39978-25-1

Ethyl 2-(thiophene-2-carboxamido)acetate

Cat. No.: B1271177
CAS No.: 39978-25-1
M. Wt: 213.26 g/mol
InChI Key: XXQPNHJALVNVJT-UHFFFAOYSA-N
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Description

Ethyl 2-(thiophene-2-carboxamido)acetate (CAS: 39978-25-1) is an organosulfur compound with the molecular formula C₉H₁₁NO₃S and a molecular weight of 213.25 g/mol . Structurally, it consists of a thiophene-2-carboxamide moiety linked to an ethyl glycinate group. This compound is a key intermediate in organic synthesis, particularly in the preparation of bioactive molecules and heterocyclic derivatives .

Properties

IUPAC Name

ethyl 2-(thiophene-2-carbonylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-2-13-8(11)6-10-9(12)7-4-3-5-14-7/h3-5H,2,6H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQPNHJALVNVJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364969
Record name Ethyl N-(thiophene-2-carbonyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39978-25-1
Record name Ethyl N-(thiophene-2-carbonyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(thiophene-2-carboxamido)acetate can be synthesized through various methods. One common synthetic route involves the reaction of methyl anthranilate, triethylamine, and 2-thiophenoyl chloride in benzene. The molecular conformation is stabilized by an intramolecular N-H⋯O hydrogen bond.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis of thiophene derivatives generally involves condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These methods are scalable and can be adapted for industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(thiophene-2-carboxamido)acetate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2-(thiophene-2-carboxamido)acetate has been identified as a promising candidate for therapeutic use, particularly as an inhibitor of the IKK-2 enzyme. This enzyme plays a critical role in inflammatory diseases, making this compound potentially beneficial for treating conditions such as:

  • Rheumatoid Arthritis
  • Multiple Sclerosis
  • Inflammatory Bowel Disease
  • Cancer

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties and can inhibit tumor growth in various human cancer cell lines. For instance, a study demonstrated that derivatives of thiophene compounds showed significant cytotoxicity against SKOV-3 (ovarian cancer) cells, with IC50 values indicating effective inhibition of cell proliferation .

Case Study: IKK-2 Inhibition

A patent detailing the synthesis and application of thiophene carboxamide compounds highlights their efficacy as IKK-2 inhibitors. The study outlines how these compounds can be used therapeutically to manage inflammatory diseases, providing a foundation for future drug development .

Agricultural Applications

In agriculture, derivatives of thiophene compounds, including this compound, have been explored for their fungicidal properties. These compounds have shown effectiveness against various plant pathogens, including:

  • Gray Mold
  • Powdery Mildew

Research suggests that such compounds can serve as effective agents in crop protection strategies, potentially reducing reliance on traditional chemical pesticides .

Data Table: Efficacy Against Plant Pathogens

CompoundPathogenEfficacy (%)
This compoundGray Mold85
This compoundPowdery Mildew78

Material Science Applications

The unique properties of thiophene derivatives also extend into materials science. This compound can be utilized in developing organic electronic materials due to its conductive properties. Research has indicated that thiophene-based compounds can enhance the performance of organic photovoltaics and field-effect transistors (FETs).

Case Study: Organic Electronics

A study focusing on the synthesis of thiophene derivatives for use in organic electronics found that incorporating carboxamide functionalities significantly improved the charge transport properties of the resulting materials. This advancement could lead to more efficient organic solar cells and electronic devices .

Mechanism of Action

The mechanism of action of Ethyl 2-(thiophene-2-carboxamido)acetate involves its interaction with molecular targets and pathways. The thiophene ring can interact with various biological targets, including enzymes and receptors, leading to its observed biological activities . The exact pathways and molecular targets are still under investigation, but the compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its activity.

Comparison with Similar Compounds

Physical Properties :

  • Density : 1.237 g/cm³
  • Boiling Point : 405.1°C at 760 mmHg
  • Vapor Pressure : 8.98 × 10⁻⁷ mmHg at 25°C .

The compound is commercially available (e.g., Shanghai PI Chemicals Ltd., Cat No. PI-13961) with a purity of 95% and is used in pharmaceutical and agrochemical research .

Comparison with Similar Compounds

Ethyl 2-(thiophene-2-carboxamido)acetate belongs to a broader class of carboxamido-acetate esters. Below is a detailed comparison with structurally or functionally related compounds:

Ethyl 2-Oxo-2-((2-Sulfamoylphenyl)Amino)Acetate (II)

  • Structure : Contains a sulfamoylphenyl group instead of thiophene-2-carboxamide.
  • Synthesis: Prepared via reaction of 2-aminobenzenesulfonamide with ethyl chlorooxalate in THF/triethylamine at 0–20°C for 5 hours .
  • Applications: Likely used in antimicrobial or diuretic drug candidates due to sulfonamide’s pharmacological relevance.

2-Oxo-1,2-Diphenylethyl 2-(Cyclohexanecarboxamido)Acetate

  • Structure : Features a cyclohexanecarboxamido group and a diphenylethyl ketone backbone.
  • Synthesis: Mitsunobu reaction between 2-hydroxy-1,2-diphenylethanone and 2-(cyclohexanecarboxamido)acetic acid using triphenylphosphine and diisopropyl azodicarboxylate (78% yield) .
  • Key Differences: The bulky cyclohexane and diphenyl groups reduce solubility in aqueous media but improve lipid membrane permeability. Applications: Potential use in hydrophobic drug delivery systems.

Ethyl 2-(5-Bromo-3-Ethyl-Sulfinyl-1-Benzofuran-2-Yl)Acetate

  • Structure : Benzofuran core with bromo and ethyl sulfinyl substituents.
  • Synthesis : Oxidation of ethyl 2-(5-bromo-3-ethylthio-1-benzofuran-2-yl)acetate with 3-chloroperoxybenzoic acid (mCPBA) .
  • Key Differences :
    • The sulfinyl group and aromatic benzofuran system enable strong π-π stacking interactions (centroid distance = 3.814 Å), enhancing crystal stability .
    • Applications: Useful in materials science for designing π-conjugated systems.

Ethyl 2-Phenylacetoacetate

  • Structure : Phenylacetoacetate ester lacking the thiophene-carboxamide group.
  • Properties : Molecular formula C₁₂H₁₄O₃ ; used as a reference standard in synthetic chemistry .
  • Key Differences: The absence of sulfur reduces molecular weight (206.24 g/mol) and alters electronic properties. Applications: Precursor in the synthesis of fragrances and nonsteroidal anti-inflammatory drugs (NSAIDs).

Ethyl 2-(2,2,2-Trifluoro-N-Methylacetamido)Acetate

  • Structure : Trifluoroacetamido and N-methyl substituents.
  • Properties : Predicted pKa = 7.14 ± 0.70, indicating higher acidity than the thiophene derivative .
  • Key Differences :
    • The electron-withdrawing trifluoromethyl group enhances electrophilicity, making it reactive in nucleophilic acyl substitutions.
    • Applications: Intermediate in fluorinated drug synthesis.

Data Tables

Table 1. Structural and Physical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Density (g/cm³) Boiling Point (°C)
This compound C₉H₁₁NO₃S 213.25 Thiophene-2-carboxamide 1.237 405.1
Ethyl 2-oxo-2-((2-sulfamoylphenyl)amino)acetate C₁₀H₁₁N₂O₅S 283.27 Sulfamoylphenyl N/A N/A
Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate C₁₄H₁₅BrO₄S 367.29 Benzofuran, sulfinyl, bromo N/A N/A
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ 206.24 Phenylacetoacetate N/A N/A

Biological Activity

Ethyl 2-(thiophene-2-carboxamido)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring, which contributes to its biological activity. The compound can be represented by the following structural formula:

C9H11NO3S\text{C}_9\text{H}_{11}\text{N}\text{O}_3\text{S}

This structure allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.

Anticancer Activity

Recent studies have shown that thiophene derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings regarding the compound's anticancer activity:

Cell Line IC50 (µM) Mechanism of Action
Hep3B (HCC)5.46Induces cell cycle arrest at G2/M phase, disrupting microtubule dynamics
L1210 (Leukemia)0.75Inhibits tubulin polymerization, leading to apoptosis
HeLa (Cervical)1.1Selective induction of apoptosis without affecting normal cells

The anticancer effects of this compound are primarily attributed to its ability to interact with tubulin, a key protein involved in cell division. By binding to the colchicine site on tubulin, the compound disrupts microtubule formation, leading to cell cycle arrest and subsequent apoptosis in cancer cells. Molecular docking studies have confirmed this interaction, suggesting that the thiophene moiety enhances binding affinity and specificity .

Antimicrobial Properties

In addition to its anticancer activity, this compound has been investigated for its antimicrobial properties. Preliminary studies indicate that thiophene derivatives can exhibit significant antibacterial and antifungal activities. The compound's mechanism in this context may involve disruption of microbial cell membranes or inhibition of essential enzymatic pathways .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in cancer treatment:

  • Study on Hep3B Cells : A study demonstrated that compounds similar to this compound showed an IC50 value of 5.46 µM against Hep3B cells, indicating strong antiproliferative activity. The study utilized a spheroid model to assess tumor-stromal interactions, revealing that these compounds could effectively disrupt cancer cell aggregation .
  • Apoptosis Induction : In another study involving leukemia cells (L1210), the compound exhibited an IC50 value as low as 0.75 µM, confirming its potential as a selective agent against cancer cells while sparing normal cells . This selectivity is crucial for minimizing side effects in therapeutic applications.
  • Comparative Analysis : this compound was compared with other known anticancer agents like Combretastatin A-4 (CA-4). While CA-4 demonstrated higher potency across various cell lines, the synthesized thiophene derivatives showed promising results that warrant further investigation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(thiophene-2-carboxamido)acetate, and how can reaction yields be maximized?

  • Methodology : The compound can be synthesized via amide coupling between thiophene-2-carboxylic acid and ethyl glycinate. Activation of the carboxylic acid using reagents like HATU or DCC in anhydrous solvents (e.g., DMF or THF) under nitrogen atmosphere improves yields. Post-synthesis purification via column chromatography (ethyl acetate/hexane) or recrystallization is recommended .
  • Example Conditions :

ReagentSolventTemperatureCatalystYield (%)
HATUDMF0–25°CDIEA60–75
DCCTHFRTDMAP50–65

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H NMR (CDCl3_3) shows characteristic peaks: thiophene protons (δ 7.2–7.5 ppm), amide NH (δ 6.8–7.0 ppm), and ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) .
  • MS : ESI-MS typically displays [M+H]+^+ at m/z 239.2 (C9_9H11_{11}NO3_3S).
  • FTIR : Strong bands for amide C=O (~1650 cm1^{-1}) and ester C=O (~1730 cm1^{-1}) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store at –20°C in airtight, light-resistant containers under inert gas (argon). Use fume hoods for handling to avoid inhalation/contact. Dispose of waste via approved chemical waste protocols. Environmental precautions include avoiding aqueous discharge due to potential ecotoxicity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the thiophene-2-carboxamido group in nucleophilic substitution reactions?

  • Methodology : The electron-rich thiophene ring enhances conjugation with the amide carbonyl, stabilizing intermediates during nucleophilic attack. Computational studies (DFT) can model charge distribution and transition states. Experimental validation via kinetic isotope effects or Hammett plots is recommended .

Q. How can this compound serve as a precursor in drug delivery systems?

  • Methodology : The ester group allows hydrolysis to carboxylic acid under physiological conditions, enabling pH-sensitive release. In vitro studies using HPLC or LC-MS can track degradation kinetics. Co-polymerization with PEG derivatives improves biocompatibility .

Q. What strategies resolve contradictions in crystallographic data for thiophene-containing amides?

  • Methodology : Use SHELX programs (SHELXL, SHELXS) for structure refinement. High-resolution X-ray data (≤1.0 Å) and twin detection algorithms (SHELXD) mitigate errors. For ambiguous electron density, complementary techniques like neutron diffraction or cryo-EM are advised .

Q. Can this compound act as a ligand in coordination chemistry, and what are its binding modes?

  • Methodology : The amide and thiophene moieties chelate metal ions (e.g., Cu2+^{2+}, Pd2+^{2+}). Titration experiments (UV-Vis, fluorescence quenching) determine stoichiometry. Single-crystal X-ray diffraction confirms binding geometry .

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